

Molecular formula and weight of 1-Methylindene

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Compound of Interest

Compound Name: 1-Methylindene, (R)-

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An In-depth Technical Guide to 1-Methylindene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindene, a substituted derivative of indene, is a bicyclic aromatic hydrocarbon with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research, providing the foundational information necessary for the effective utilization of 1-Methylindene in scientific endeavors.

Core Properties of 1-Methylindene

1-Methylindene is a colorless to pale yellow liquid with a characteristic aromatic odor. It is largely insoluble in water but demonstrates good solubility in common organic solvents.[1]

Molecular and Physical Data

The fundamental molecular and physical properties of 1-Methylindene are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ [2]
Molecular Weight	130.19 g/mol
CAS Number	767-59-9[2]
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	199 °C at 760 mmHg[3]
Density	0.987 g/cm ³ [3]
Refractive Index	1.561[3]

Synthesis of 1-Methylandene

While a variety of methods exist for the synthesis of substituted indenenes, a common approach involves the cyclization of appropriate precursors. One illustrative, though not direct, synthesis of a methylated indene derivative involves the reaction of a Grignard reagent with a bromo-indene precursor. For instance, 5-methyl-1H-indene can be synthesized from 1H-indene, 5-bromo-, and methylmagnesium bromide.

A detailed, generalized protocol for the synthesis of a methylandene, adapted from related syntheses, is provided below.

Experimental Protocol: Synthesis of a Methylated Indene

Materials:

- Appropriate bromo-indene precursor
- Methylmagnesium bromide solution in a suitable solvent (e.g., diethyl ether)
- Anhydrous diethyl ether
- A solution of a nickel catalyst, such as [nickel(II)dichloride(1,3-bis(diphenylphosphino)propane)]

- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with the bromo-indene precursor and the nickel catalyst dissolved in anhydrous diethyl ether.
- **Grignard Reaction:** The methylmagnesium bromide solution is added dropwise to the stirred solution at room temperature.
- **Reaction Monitoring:** The reaction mixture is typically heated to reflux and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude methylindene is then purified by a suitable method, such as flash column chromatography or distillation under reduced pressure.

Analytical Characterization

The identity and purity of 1-Methylindene are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ^1H NMR and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 1-Methylindene molecule.

Sample Preparation:

- Weigh approximately 5-10 mg of the 1-Methylindene sample.
- Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., deuteriochloroform, CDCl_3) in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube, ensuring the final solution height is adequate for the spectrometer.

Instrumental Parameters (General):

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: Typically 8-16 scans for sufficient signal-to-noise.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: Significantly more scans are required than for ^1H NMR (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive analytical technique used to separate, identify, and quantify the components of a mixture. For 1-Methylindene, GC-MS can be used to determine its purity and confirm its molecular weight.

Sample Preparation:

- Prepare a dilute solution of the 1-Methylindene sample in a volatile organic solvent, such as dichloromethane or hexane. A typical concentration is in the range of 10-100 µg/mL.

Instrumental Parameters (General, based on ASTM D5769 for aromatic hydrocarbons):[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Gas Chromatograph:
 - Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injector: Split/splitless injector, typically operated in split mode to prevent column overload.
 - Temperature Program: An initial oven temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 250-300 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-300 amu.

Reactivity and Potential Applications

1-Methylindene exhibits reactivity characteristic of both its aromatic and olefinic components. It can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Diels-Alder Reaction

The conjugated diene system within the five-membered ring of 1-Methylindene allows it to participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.^{[7][8][9][10][11]} This reactivity opens avenues for the synthesis of complex polycyclic structures.

Caption: Generalized Diels-Alder reaction of 1-Methylindene.

Isomerization

1-Methylindene can undergo isomerization to its more stable isomers, such as 3-methylindene, particularly under thermal or base-catalyzed conditions. This rearrangement typically proceeds through 1,3-hydride shifts.

Caption: Isomerization of 1-Methylindene to 3-Methylindene.

Conclusion

This technical guide has provided a detailed overview of the key properties, synthesis, and characterization of 1-Methylindene. The experimental protocols and reaction schemes presented herein are intended to equip researchers and drug development professionals with the necessary information to effectively work with this versatile compound. Further research into the biological activities and applications of 1-Methylindene and its derivatives may unveil new opportunities in medicinal chemistry and materials science.

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